

Physical properties of 2-Methyl-4-phenyl-1-butene

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Compound of Interest

Compound Name: 2-Methyl-4-phenyl-1-butene

Cat. No.: B12996274

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An In-depth Technical Guide to the Physical Properties of **2-Methyl-4-phenyl-1-butene**

Introduction

Welcome to a comprehensive technical guide on the physical properties of **2-Methyl-4-phenyl-1-butene** (CAS No: 6683-51-8).^{[1][2][3]} This document is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. Understanding the physical characteristics of a compound is a foundational requirement for its application, purification, and manipulation in a laboratory setting. This guide moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and their relationship to the compound's molecular structure. As such, it serves as both a reference and a practical manual for the rigorous scientific characterization of this compound.

The molecule, with its terminal double bond and aromatic phenyl group, presents an interesting subject for physical analysis, influencing properties from its boiling point to its spectroscopic signature. This guide will provide a summary of its core properties, detailed protocols for their experimental verification, and an overview of the spectroscopic data essential for confirming structural integrity.

Section 1: Core Physical and Chemical Properties

The fundamental physical constants of **2-Methyl-4-phenyl-1-butene** are critical for its handling, dosage, and use in synthetic protocols. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄	[3][4][5]
Molecular Weight	146.23 g/mol	[1], [4]
Boiling Point	205 °C (at 760 mmHg)	[1]
Refractive Index (n _D ²⁰)	1.5048	[6]
Density	Not Reported	[4]
CAS Number	6683-51-8	[1], [4]

Note on Density: While a specific density value for **2-Methyl-4-phenyl-1-butene** is not readily available in common chemical databases, a detailed experimental protocol for its determination is provided in Section 2.2.

Section 2: Experimental Determination of Physical Properties

A core tenet of scientific integrity is the ability to independently verify physical data. The following protocols are presented as self-validating systems, designed to yield accurate and reproducible results.

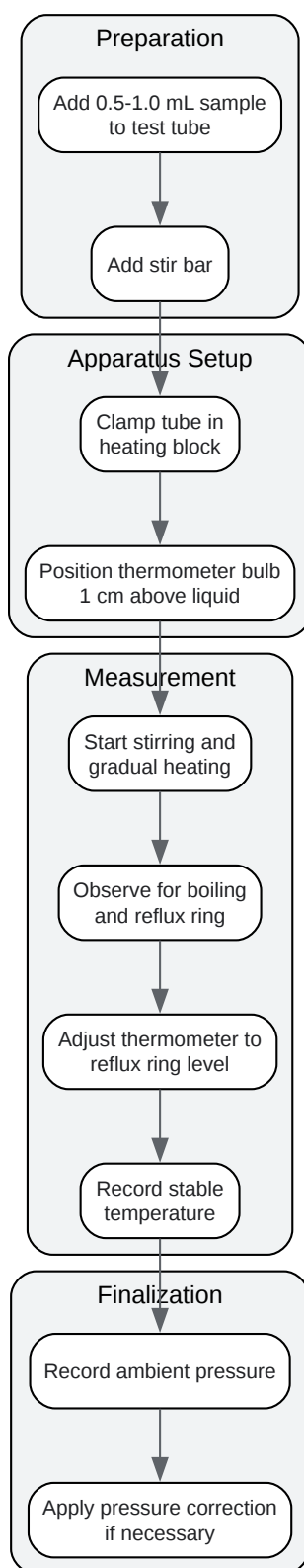
Protocol for Boiling Point Determination (Micro-Reflux Method)

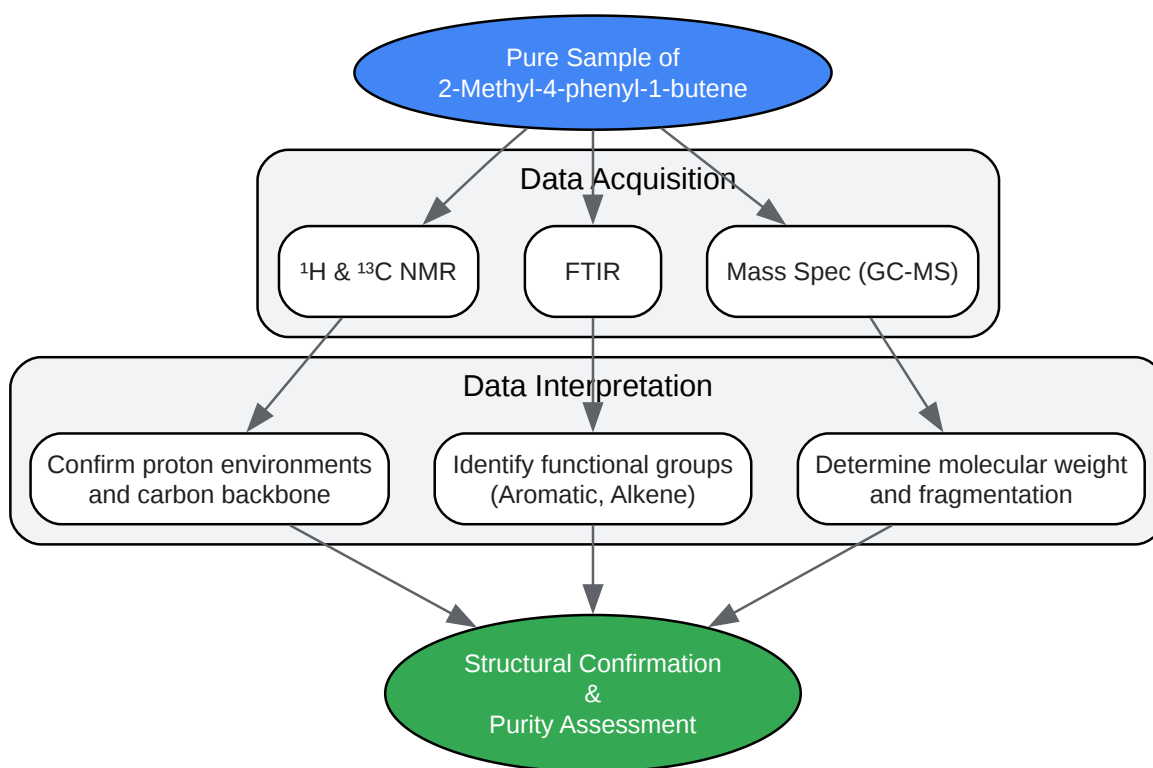
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] This protocol is suitable for small sample volumes.[8]

Causality Statement: This method is chosen for its efficiency with milliliter-scale quantities. The key principle is establishing a thermal equilibrium between the liquid and vapor phases. The thermometer bulb is placed in the vapor phase, not the liquid, to measure the temperature of the vapor that is in equilibrium with the boiling liquid, which is the true boiling point.[8]

Methodology:

- Apparatus Setup: Place approximately 0.5-1.0 mL of **2-Methyl-4-phenyl-1-butene** into a small test tube. Add a small magnetic stir bar to prevent bumping.
- Positioning: Clamp the test tube in a heating block on a magnetic stirrer. Clamp a calibrated thermometer so that its bulb is approximately 1 cm above the surface of the liquid.[8]
- Heating: Turn on the stirrer to ensure gentle mixing. Begin heating the block gradually.
- Observation: Observe the sample for boiling (bubble formation) and the formation of a "reflux ring" - a ring of condensing vapor on the test tube walls.[8]
- Measurement: Carefully adjust the thermometer's position so the bulb is level with the reflux ring. Allow the temperature to stabilize for 2-3 minutes. The stable temperature reading is the observed boiling point.[8]
- Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a nomograph or the Clausius-Clapeyron equation should be used to correct the boiling point to standard pressure.





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Caption: Workflow for Spectroscopic Analysis.

^1H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen environments in the molecule. For **2-Methyl-4-phenyl-1-butene**, the following characteristic signals are expected:

- Aromatic Protons (7.0-7.5 ppm): A complex multiplet corresponding to the five protons on the phenyl ring. [9]* Vinylic Protons (4.5-5.0 ppm): Two distinct signals for the two geminal protons ($=\text{CH}_2$) on the terminal double bond. [10]* Benzylic & Allylic Protons (2.0-3.0 ppm): Multiplets for the two methylene groups ($-\text{CH}_2-\text{CH}_2-$) connecting the aromatic ring and the double bond.
- Methyl Protons (~ 1.7 ppm): A singlet or narrow multiplet for the three protons of the methyl group attached to the double bond.

^{13}C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

- Aromatic Carbons (125-145 ppm): Multiple signals for the six carbons of the phenyl ring.
- Alkene Carbons (110-150 ppm): Two signals for the sp^2 hybridized carbons of the C=C double bond. [11]*
- Aliphatic Carbons (20-40 ppm): Signals for the sp^3 hybridized methyl and methylene carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.

- Aromatic & Alkene C-H Stretch ($>3000\text{ cm}^{-1}$): A sharp peak or series of peaks just to the left of 3000 cm^{-1} , characteristic of C-H bonds on sp^2 carbons. [12][13]*
- Aliphatic C-H Stretch ($<3000\text{ cm}^{-1}$): Peaks just to the right of 3000 cm^{-1} for the C-H bonds on the methylene and methyl groups.
- C=C Stretch ($1600\text{-}1680\text{ cm}^{-1}$): Absorption bands corresponding to the carbon-carbon double bond of the alkene and the aromatic ring vibrations. [4]*
- C-H Out-of-Plane Bending ($690\text{-}900\text{ cm}^{-1}$): Strong absorptions in this region can help confirm the monosubstituted pattern of the benzene ring.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

- Molecular Ion Peak (M^+): An intense peak at $m/z = 146$, corresponding to the molecular weight of the compound. [4]*
- Key Fragments: A prominent peak at $m/z = 91$ is expected, corresponding to the stable tropylium cation ($[C_7H_7]^+$), formed by benzylic cleavage.

Section 4: Solubility Characteristics

Theoretical Assessment: Based on its molecular structure—a nonpolar hydrocarbon backbone with a large phenyl group—**2-Methyl-4-phenyl-1-butene** is predicted to be hydrophobic. It is therefore expected to be:

- Insoluble in water and other polar protic solvents. [11]*
- Soluble in common nonpolar and weakly polar organic solvents such as hexane, toluene, diethyl ether, and dichloromethane.

Protocol for Qualitative Solubility Testing: This protocol allows for the systematic and rapid determination of a compound's solubility profile. [12] Methodology:

- **Sample Preparation:** In a small test tube, add approximately 0.1 mL (2-3 drops) of **2-Methyl-4-phenyl-1-butene**. [12]**2. Solvent Addition:** Add the test solvent (e.g., water, ethanol, toluene) dropwise, shaking vigorously after each addition, up to a total volume of 3 mL. [12]**3. Observation:** A compound is considered "soluble" if it forms a clear, homogeneous solution with no visible phase separation. If it remains as a separate layer or a persistent emulsion, it is "insoluble."
- **Systematic Testing:** Perform the test sequentially with the following solvents to build a complete profile:
 - Water (Polar, Protic)
 - Ethanol (Polar, Protic)
 - Toluene (Nonpolar, Aromatic)
 - Hexane (Nonpolar, Aliphatic)

Conclusion

This guide has detailed the key physical properties of **2-Methyl-4-phenyl-1-butene** and provided robust, validated protocols for their experimental determination. The tabulated data for boiling point and refractive index, combined with the comprehensive spectroscopic profile, provide a strong foundation for the confident use of this compound in research and development. By understanding not just the what but the how and why of physical property measurement, scientists can ensure the quality, purity, and consistency of their materials, which is paramount for reproducible and reliable scientific outcomes.

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